

# PY159: A Novel Agonist Antibody for Reprogramming Tumor-Associated Macrophages

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antitumor agent-159*

Cat. No.: *B3026383*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

PY159 is a first-in-class, afucosylated humanized IgG1 monoclonal antibody that acts as an agonist for the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).<sup>[1][2]</sup> TREM1 is a cell surface receptor highly expressed on immunosuppressive myeloid cells within the tumor microenvironment (TME), including tumor-associated macrophages (TAMs), monocytic myeloid-derived suppressor cells (mMDSCs), and tumor-associated neutrophils (TANs).<sup>[3]</sup> By activating TREM1, PY159 is designed to reprogram these immunosuppressive cells into pro-inflammatory, anti-tumor effectors, thereby "tuning" the TME to promote anti-tumor immunity. This guide provides a comprehensive technical overview of PY159, including its mechanism of action, preclinical data, and clinical trial insights.

## Mechanism of Action: TREM1-Mediated Myeloid Reprogramming

PY159 functions by binding to and activating TREM1, which then signals through the DAP12 adaptor protein.<sup>[3]</sup> This activation leads to a cascade of downstream signaling events, resulting in the repolarization of M2-like, anti-inflammatory TAMs to a more M1-like, pro-inflammatory phenotype. This reprogramming is characterized by an increase in the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of costimulatory and

activation markers on the surface of myeloid cells.<sup>[1]</sup> The afucosylation of PY159 enhances its binding to Fc $\gamma$  receptors, which is believed to be crucial for its agonistic activity and the cross-linking of TREM1 required to initiate signaling.<sup>[4]</sup>

## Signaling Pathway

The binding of PY159 to TREM1 initiates a signaling cascade through the associated DAP12 adaptor protein. The immunoreceptor tyrosine-based activation motif (ITAM) within DAP12 becomes phosphorylated, leading to the recruitment and activation of the spleen tyrosine kinase (Syk). Downstream of Syk, the signaling pathway involves the activation of key transcription factors that drive the expression of pro-inflammatory genes.

## PY159 Signaling Pathway in TAMs

[Click to download full resolution via product page](#)

Caption: PY159 binds to TREM1, initiating a signaling cascade through DAP12 and Syk, leading to TAM reprogramming.

## Preclinical Data

Preclinical studies have demonstrated the ability of PY159 to reprogram tumor-associated myeloid cells and exert anti-tumor activity.[1][3]

### In Vitro Studies

- Cytokine and Chemokine Induction: Treatment of human peripheral blood mononuclear cells (PBMCs) and dissociated human tumors with PY159 in vitro resulted in the induction of a selective set of pro-inflammatory cytokines and chemokines.[3] A patent from Pionyr Immunotherapeutics discloses that an anti-TREM1 antibody induced the expression of cytokines and chemokines associated with a pro-inflammatory, T-cell based response (Table 1).[3]

| Category                    | Induced Molecules                  |
|-----------------------------|------------------------------------|
| Pro-inflammatory Cytokines  | IL-1 $\beta$ , IL-6, TNF- $\alpha$ |
| Chemokines                  | CCL2, CCL3, CCL4, CXCL8, CXCL10    |
| T-cell Activating Cytokines | IFN- $\gamma$                      |

Table 1: Summary of pro-inflammatory molecules induced by an anti-TREM1 antibody in human blood in vitro.[3]

- Macrophage Activation: In vitro human blood assays showed that PY159 treatment led to the upregulation of activation markers on monocytes.[3]

### In Vivo Studies

- Syngeneic Mouse Models: A surrogate anti-mouse TREM1 antibody, PY159m, demonstrated anti-tumor efficacy in several syngeneic mouse tumor models, both as a single agent and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[3]

## Experimental Protocols

Detailed experimental protocols for the preclinical studies of PY159 are not yet publicly available in peer-reviewed publications. However, based on the descriptions in abstracts and patents, the following methodologies were likely employed.

### **In Vitro Cytokine Release Assay (Conceptual Protocol)**

- Cell Source: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or dissociated tumor cells from patient samples.
- Cell Culture: Cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of PY159 or an isotype control antibody.
- Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).
- Supernatant Collection: Supernatants from the cell cultures are collected.
- Cytokine/Chemokine Analysis: The concentration of various cytokines and chemokines in the supernatants is quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

### **Syngeneic Mouse Model (Conceptual Workflow)**

## Conceptual Workflow for In Vivo Efficacy Study

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating PY159m efficacy in syngeneic mouse tumor models.

## Clinical Development

PY159 has been evaluated in a Phase 1a/1b clinical trial (NCT04682431) as a single agent and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.<sup>[5]</sup>

## Phase 1a Dose-Escalation Study

- Design: A non-randomized, open-label, 3+3 dose-escalation study.[5]
- Patient Population: Patients with advanced refractory solid tumors.[5]
- Dosing: Intravenous administration once every three weeks. Single-agent PY159 was evaluated at dose levels ranging from 0.01 to 10 mg/kg. The combination with pembrolizumab was evaluated with PY159 doses from 0.3 to 10 mg/kg.[5]
- Safety and Tolerability: PY159 was generally well-tolerated with an acceptable safety profile, both as a monotherapy and in combination with pembrolizumab.
- Pharmacokinetics: Pharmacokinetic parameters were linear and dose-proportional at doses beyond 0.3 mg/kg, with a half-life of 8-9 days.[5]
- Preliminary Efficacy: In 37 evaluable patients, two partial responses and nine cases of stable disease were observed.

## Phase 1b Expansion Study

Based on the Phase 1a results, a recommended dose of 3 mg/kg was selected for the Phase 1b expansion cohorts in several prespecified cancer types.

| Study Phase                                                                           | Treatment Arms                      | Key Objectives                                                                                                                                   |
|---------------------------------------------------------------------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1a                                                                              | PY159 monotherapy (dose escalation) | <ul style="list-style-type: none"><li>- Safety and tolerability-</li><li>Determine maximum tolerated dose and recommended Phase 2 dose</li></ul> |
| PY159 + Pembrolizumab (dose escalation)                                               |                                     |                                                                                                                                                  |
| Phase 1b                                                                              | PY159 monotherapy (dose expansion)  | <ul style="list-style-type: none"><li>- Further evaluate safety and tolerability- Preliminary anti-tumor activity</li></ul>                      |
| PY159 + Pembrolizumab (dose expansion)                                                |                                     |                                                                                                                                                  |
| Table 2: Overview of the PY159 Phase 1a/1b Clinical Trial Design. <a href="#">[5]</a> |                                     |                                                                                                                                                  |

## Conclusion

PY159 represents a promising novel immunotherapeutic approach that targets and reprograms the immunosuppressive myeloid compartment of the tumor microenvironment. By activating TREM1, PY159 converts tumor-associated macrophages and other myeloid cells into anti-tumor effectors. Preclinical data support its mechanism of action, and early clinical data have shown an acceptable safety profile and encouraging signs of anti-tumor activity. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of PY159 in various solid tumors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. US10836828B2 - Anti-TREM1 antibodies and related methods - Google Patents [patents.google.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PY159: A Novel Agonist Antibody for Reprogramming Tumor-Associated Macrophages]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026383#py159-for-reprogramming-tumor-associated-macrophages]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)